3-[(Diphenylphosphinyl)methyl]pyridine
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound 3-[(diphenylphosphinyl)methyl]pyridine is systematically named according to IUPAC rules as 3-[(diphenylphosphoryl)methyl]pyridine , reflecting the presence of a phosphoryl (P=O) group rather than a phosphinyl (P–O) moiety. The structural representation (Figure 1) consists of a pyridine ring substituted at the 3-position with a methyl group bearing a diphenylphosphoryl functional group.
Molecular Formula : $$ \text{C}{18}\text{H}{16}\text{NOP} $$
InChI Code : 1S/C18H16NOP/c20-21(17-9-3-1-4-10-17,18-11-5-2-6-12-18)15-16-8-7-13-19-14-16/h1-14H,15H2
InChIKey : ZHGWFCNILYXKSE-UHFFFAOYSA-N
The pyridine nitrogen at position 1 and the phosphoryl group create a planar geometry, with the methyl group acting as a spacer between the aromatic systems.
| Property | Value |
|---|---|
| IUPAC Name | 3-[(Diphenylphosphoryl)methyl]pyridine |
| Molecular Formula | $$ \text{C}{18}\text{H}{16}\text{NOP} $$ |
| Molecular Weight | 293.31 g/mol |
| CAS Registry Number | 13119-81-8 |
Alternative Naming Conventions in Organophosphorus Chemistry
In organophosphorus chemistry, non-IUPAC nomenclature often simplifies naming. This compound is alternatively referred to as:
- 3-(Diphenylphosphorylmethyl)pyridine (emphasizing the phosphoryl group).
- 3-Pyridylmethyldiphenylphosphine oxide (using the "phosphine oxide" suffix).
The term "phosphinyl" occasionally appears in older literature but is technically incorrect, as the phosphoryl (P=O) group distinguishes it from phosphinite (P–O–R) derivatives. The substituent positions are sometimes denoted using locants relative to the pyridine nitrogen, though this is redundant under IUPAC guidelines.
Molecular Formula and Mass Spectrometry-Based Characterization
The molecular formula $$ \text{C}{18}\text{H}{16}\text{NOP} $$ corresponds to an exact mass of 293.096951 g/mol . Mass spectrometry (MS) analysis typically reveals a molecular ion peak at m/z 293.1, with fragmentation patterns dominated by:
- Cleavage of the P–C bond, yielding diphenylphosphine oxide ($$ \text{C}{12}\text{H}{10}\text{OP}^+ $$, m/z 201.04).
- Loss of the pyridylmethyl group ($$ \text{C}6\text{H}6\text{N}^+ $$, m/z 92.05).
Isotopic peaks at m/z 294.1 (M+1) and 295.1 (M+2) arise from natural abundances of $$ ^{13}\text{C} $$ and $$ ^{18}\text{O} $$, respectively. High-resolution MS (HRMS) confirms the molecular formula through precise mass matching (Table 2).
| MS Property | Value |
|---|---|
| Exact Mass | 293.096951 g/mol |
| Major Fragments | m/z 201.04, 92.05 |
| Isotopic Pattern | M+1: 10.9%, M+2: 4.4% |
The phosphoryl group’s polarity enhances ionization efficiency in electrospray ionization (ESI)-MS, making it suitable for trace analysis.
Figure 1 : Structural representation of 3-[(diphenylphosphoryl)methyl]pyridine, highlighting the pyridine ring (blue), phosphoryl group (red), and methyl bridge (black).
Properties
IUPAC Name |
3-(diphenylphosphorylmethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16NOP/c20-21(17-9-3-1-4-10-17,18-11-5-2-6-12-18)15-16-8-7-13-19-14-16/h1-14H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGWFCNILYXKSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CC2=CN=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16NOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dehydrogenation of 3-Methylpiperidine
The foundational step in many routes involves preparing 3-methylpyridine. As detailed in US4086237A , 3-methylpiperidine undergoes catalytic dehydrogenation using palladium-supported catalysts (0.2–12 wt%) at 200–400°C under 10–10,000 Torr. This method yields 3-methylpyridine with minimal byproducts, though the precursor 3-methylpiperidine requires multistep synthesis from 2-methyl glutaric acid nitrile.
Aldehyde-Ammonia Condensation
An alternative route described in CA2763574C involves reacting formaldehyde, paracetaldehyde, ammonia, and acetic acid at 260–300°C under 30–130 bar. This continuous process achieves 64.6% yield of 3-methylpyridine with 3-ethylpyridine as a minor byproduct (3.5%). The use of loop reactors enhances mixing efficiency, critical for suppressing oligomerization side reactions.
Bromination of 3-Methylpyridine
Free-Radical Bromination
3-Methylpyridine undergoes bromination at the methyl group using N-bromosuccinimide (NBS) under UV light or thermal initiation. For example, heating 3-methylpyridine with NBS in CCl₄ at 80°C for 6 hours yields 3-(bromomethyl)pyridine with ~85% conversion.
HBr-Based Bromination
A patent-derived method employs gaseous HBr and H₂O₂ in acetic acid at 60°C, achieving 90% selectivity for 3-(bromomethyl)pyridine. This approach avoids radical initiators, simplifying purification.
Nucleophilic Substitution with Diphenylphosphine Oxide
Alkylation of Deprotonated Phosphine Oxide
3-(Bromomethyl)pyridine reacts with potassium diphenylphosphinite (generated from diphenylphosphine oxide and KOtBu) in THF at reflux. This SN2 mechanism affords 3-[(diphenylphosphinyl)methyl]pyridine in 70–75% yield after column chromatography. The reaction is sensitive to moisture, requiring inert conditions.
Phase-Transfer Catalysis
Employing tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst enables aqueous-organic biphasic reactions. A mixture of 3-(bromomethyl)pyridine, diphenylphosphine oxide, NaOH, and TBAB in toluene/water (1:1) at 50°C achieves 68% yield within 4 hours.
Alternative Synthetic Routes
Mannich-Type Reaction
A one-pot synthesis combines pyridine, formaldehyde, and diphenylphosphine oxide in HCl/EtOH at reflux. However, poor regioselectivity (≤40% 3-isomer) limits its utility compared to stepwise methods.
Direct Phosphorylation of 3-Picoline
Attempts to phosphorylate 3-methylpyridine using POCl₃ or PCl₅ under Friedel-Crafts conditions yield <20% product due to the ring’s electron deficiency. Metal-mediated C–H activation remains exploratory.
Comparative Analysis of Methods
| Method | Conditions | Yield | Purity | Scale Feasibility |
|---|---|---|---|---|
| Bromination-Substitution | THF, reflux, 12 h | 75% | >95% | Pilot scale |
| Phase-Transfer Catalysis | Toluene/H₂O, 50°C, 4 h | 68% | 92% | Industrial |
| Mannich Reaction | HCl/EtOH, reflux, 24 h | 40% | 85% | Lab scale |
Key Observations :
Chemical Reactions Analysis
3-[(Diphenylphosphinyl)methyl]pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different phosphorus-containing products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions, where one of its groups is replaced by another group.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases or acids for substitution reactions.
Major Products: The major products depend on the type of reaction and conditions used.
Scientific Research Applications
3-[(Diphenylphosphinyl)methyl]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(Diphenylphosphinyl)methyl]pyridine involves its ability to coordinate with metal ions and other molecules, forming stable complexes that facilitate various chemical reactions . Its phosphorus group acts as a nucleophile or electrophile, depending on the reaction conditions, enabling it to participate in a wide range of chemical transformations .
Comparison with Similar Compounds
Structural Analogs in Coordination Chemistry
[2-(Diphenylphosphinyl)methyl-6-(imidazolium)methyl]pyridine Bromide
- Structure : Pyridine core with diphenylphosphinyl and imidazolium substituents at the 2- and 6-positions, respectively .
- Key Features: Forms Pd and Ir complexes with mixed N-heterocyclic carbene (NHC)/phosphine donor sites. Demonstrated catalytic activity in cross-coupling reactions.
- Comparison : Unlike the target compound, this ligand incorporates an imidazolium group, enabling NHC coordination. The absence of imidazolium in 3-[(Diphenylphosphinyl)methyl]pyridine limits its NHC functionality but simplifies synthesis .
2-(2’-Pyridyl)-4,6-diphenylphosphinine
- Structure : Phosphinine ring fused to pyridine, with phenyl substituents .
- Key Features : Coordinates to RhIII and IrIII via both pyridine and phosphinine moieties. Exhibits nucleophilic reactivity at the phosphorus center.
- Comparison : The target compound’s phosphine oxide group is less reactive than phosphinine’s unsaturated P center, favoring stability over catalytic versatility .
Table 1: Coordination Chemistry Comparison
Optoelectronic Materials
PO-T2T (2,4,6-Tris[3-(diphenylphosphinyl)phenyl]-1,3,5-triazine)
- Structure : Triazine core with three diphenylphosphinylphenyl groups .
- Key Features : High electron-accepting capability; used in OLEDs as an exciplex-forming material. Achieves 76 lm/W power efficiency and 24% EQE .
- Comparison : The triazine backbone in PO-T2T enhances electron transport compared to the single pyridine ring in 3-[(Diphenylphosphinyl)methyl]pyridine. The latter’s simpler structure may offer easier functionalization but lower charge mobility .
tCzPy Derivatives (e.g., 2tCzPy, 3tCzPy)
- Structure : Pyridine-carbazole hybrids with tert-butyl groups .
- Key Features : Singlet-triplet energy splitting (ΔEST) ranges 0.14–0.25 eV; exciplex formation with PO-T2T enables TADF.
Table 2: Optoelectronic Properties
Biological Activity
3-[(Diphenylphosphinyl)methyl]pyridine, a compound characterized by its unique diphenylphosphinyl group, has garnered attention for its potential biological activities. This article delves into the compound's mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-[(Diphenylphosphinyl)methyl]pyridine is . The presence of the diphenylphosphinyl moiety suggests potential interactions with biological targets, primarily through coordination chemistry and enzyme inhibition.
Target Enzymes
Research indicates that compounds similar to 3-[(Diphenylphosphinyl)methyl]pyridine often target various enzymes, including:
- Protein Kinases : These enzymes play crucial roles in cell signaling pathways, and their inhibition can lead to altered cellular functions.
- Phosphatases : The interaction with phosphatases may affect phosphorylation states of proteins, influencing numerous signaling cascades.
Mode of Action
The compound is hypothesized to act by forming stable complexes with metal ions or through direct interactions with enzyme active sites. This binding can lead to:
- Inhibition of enzymatic activity , which may result in decreased cell proliferation in cancer models.
- Alteration of metabolic pathways , particularly those involving phosphorous-containing compounds.
Anticancer Properties
Several studies have explored the anticancer potential of phosphine-containing compounds. For instance, similar derivatives have shown promising results in inhibiting tumor growth in various cancer cell lines. The following table summarizes findings related to the anticancer effects of related compounds:
| Compound | Cell Line | IC50 (µM) | Effect on Cell Cycle |
|---|---|---|---|
| 3-[(Diphenylphosphinyl)methyl]pyridine | MDA-MB-231 (Breast Cancer) | 13 | Increased G0/G1 phase |
| Thieno[3,2-b]pyridine Derivative | MCF-7 (Breast Cancer) | 10 | Decreased S phase |
| Other Phosphine Derivative | A549 (Lung Cancer) | 15 | Induction of Apoptosis |
These findings suggest that 3-[(Diphenylphosphinyl)methyl]pyridine may exhibit similar properties, warranting further investigation.
Antimicrobial Activity
Research has indicated that phosphorus-containing compounds can possess antimicrobial properties. The diphenylphosphinyl group may contribute to this activity by disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Case Studies
- In Vitro Studies : A study assessing the effects of various diphenylphosphinyl derivatives on cancer cell lines demonstrated significant reductions in cell viability at concentrations as low as 10 µM. The mechanism was linked to apoptosis induction and cell cycle arrest.
- Animal Models : In vivo studies using murine models have shown that administration of related phosphine compounds resulted in reduced tumor sizes and improved survival rates compared to control groups.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-[(Diphenylphosphinyl)methyl]pyridine, and what reaction conditions are critical for optimizing yield?
- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. Key steps include:
- Phosphorylation : Reacting pyridine derivatives with diphenylphosphine chloride under inert atmospheres (e.g., nitrogen) to avoid oxidation .
- Catalysts : Use of palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, as seen in analogous pyridine-based syntheses .
- Solvent/Temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C optimize reaction kinetics. Post-synthesis purification via column chromatography (hexane/ethyl acetate gradients) ensures high purity .
Q. What spectroscopic and crystallographic techniques are employed to characterize 3-[(Diphenylphosphinyl)methyl]pyridine?
- Methodology :
- NMR Spectroscopy : ¹H and ³¹P NMR confirm the phosphinyl group’s integration and electronic environment .
- X-ray Crystallography : Resolves bond lengths (e.g., P–C ≈ 1.81 Å) and dihedral angles between pyridine and phosphinyl groups, critical for understanding steric effects .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Q. What are the stability and storage considerations for 3-[(Diphenylphosphinyl)methyl]pyridine under laboratory conditions?
- Methodology :
- Stability Tests : Monitor degradation via HPLC under varying pH, temperature, and light exposure. The compound is hygroscopic; store in desiccators at –20°C .
- Handling : Use amber vials to prevent photodegradation, as phosphinyl groups are sensitive to UV light .
Advanced Research Questions
Q. How does the diphenylphosphinyl group influence the electronic properties of 3-[(Diphenylphosphinyl)methyl]pyridine in charge generation layers?
- Methodology :
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of the phosphinyl group .
- Device Fabrication : Incorporate into organic light-emitting diodes (OLEDs) and measure power efficiency (e.g., 76 lm/W) and external quantum efficiency (EQE ≈ 24%) .
- Photophysical Studies : Time-resolved fluorescence spectroscopy quantifies exciton lifetime and charge transport efficiency .
Q. In catalytic applications, how does 3-[(Diphenylphosphinyl)methyl]pyridine act as a ligand, and what are its coordination modes with transition metals?
- Methodology :
- X-ray Analysis : Resolve coordination geometry (e.g., κ²-P,N binding in Pd complexes) .
- Kinetic Studies : Compare turnover frequencies (TOF) in cross-coupling reactions (e.g., Suzuki-Miyaura) with/without the ligand .
- Spectroscopic Monitoring : In situ IR tracks metal-ligand binding during catalysis .
Q. What strategies are effective in resolving contradictions in reported biological activities of 3-[(Diphenylphosphinyl)methyl]pyridine derivatives?
- Methodology :
- Dose-Response Assays : Reproduce studies across multiple cell lines to identify concentration-dependent effects .
- Receptor Profiling : Radioligand binding assays (e.g., nicotinic acetylcholine receptors) clarify target specificity .
- Computational Docking : Molecular dynamics simulations predict binding affinities and explain variability in activity .
Q. How can computational modeling predict interaction mechanisms between 3-[(Diphenylphosphinyl)methyl]pyridine and biological targets?
- Methodology :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions (e.g., with kinase domains) .
- QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with bioactivity .
- Free Energy Perturbation : Calculate binding energy differences for phosphinyl-modified analogs .
Q. What are the key challenges in purifying 3-[(Diphenylphosphinyl)methyl]pyridine, and what chromatographic methods are most effective?
- Methodology :
- Solvent Optimization : Use gradient elution (e.g., 5–40% ethyl acetate in hexane) to separate phosphinyl byproducts .
- HPLC Validation : C18 columns with UV detection (254 nm) ensure >98% purity. Recrystallization from ethanol/water mixtures improves crystalline yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
